N-cycloheptyl-2,4,6-tri(propan-2-yl)benzenesulfonamide
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Overview
Description
N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide compound characterized by its unique structure, which includes a cycloheptyl group and three isopropyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- N-CYCLOHEXYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Uniqueness
N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the cycloheptyl group, which may confer different steric and electronic properties compared to its cyclohexyl analog. This can result in variations in reactivity and biological activity, making it a compound of interest for further study .
Properties
Molecular Formula |
C22H37NO2S |
---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-cycloheptyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H37NO2S/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)26(24,25)23-19-11-9-7-8-10-12-19/h13-17,19,23H,7-12H2,1-6H3 |
InChI Key |
VEOKRZNCKDPOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CCCCCC2)C(C)C |
Origin of Product |
United States |
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